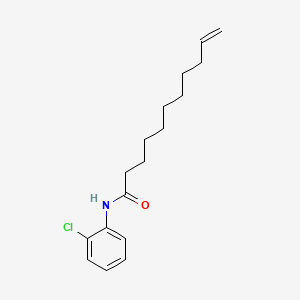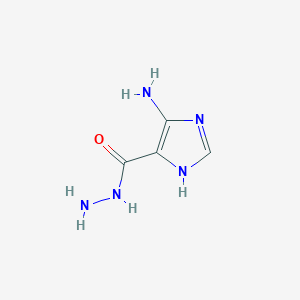
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone is an organic compound that belongs to the class of methanones. These compounds are characterized by the presence of a methanone group attached to aromatic rings. This particular compound features a methoxynaphthalene and a methylindene moiety, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves the following steps:
Formation of the Methoxynaphthalene Moiety: This can be achieved through the methoxylation of naphthalene using methanol and a suitable catalyst.
Formation of the Methylindene Moiety: This involves the alkylation of indene with a methyl group, often using methyl iodide and a base.
Coupling Reaction: The final step involves coupling the methoxynaphthalene and methylindene moieties through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced methanone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may serve as a probe or ligand in studies involving receptor binding and enzyme activity.
Medicine
Industry
In the industrial sector, the compound might be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness
The unique combination of methoxynaphthalene and methylindene moieties in (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone may impart distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
74924-93-9 |
|---|---|
Formule moléculaire |
C22H20O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(5-methoxynaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C22H20O2/c1-14-12-13-20(16-7-3-6-15(14)16)22(23)19-10-4-9-18-17(19)8-5-11-21(18)24-2/h4-5,8-13H,3,6-7H2,1-2H3 |
Clé InChI |
DNUWQOYHKOXPPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


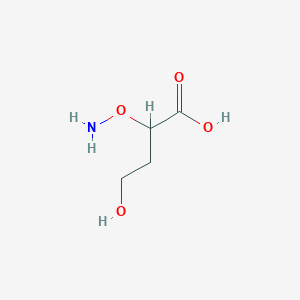
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
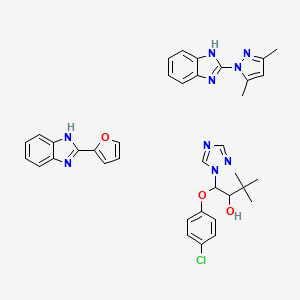
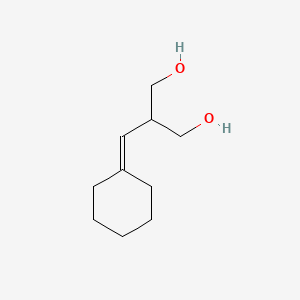


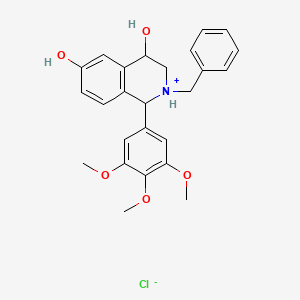
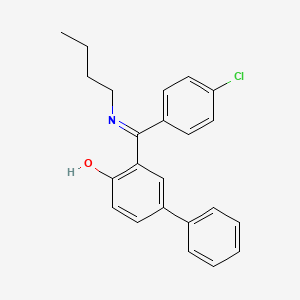
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
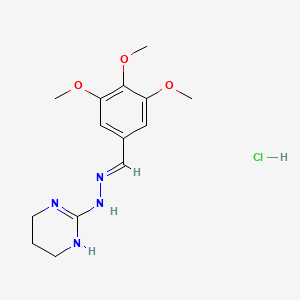
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
